Shpilka protein

de novo protein design beta-sandwich topology computational structural biology

Shpilka protein (CAS 141443-10-9) is a computationally de novo designed protein first reported in 1992 by Sander et al. at the European Molecular Biology Laboratory (EMBL).

Molecular Formula C20H19N3O4
Molecular Weight 0
CAS No. 141443-10-9
Cat. No. B1175941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShpilka protein
CAS141443-10-9
SynonymsShpilka protein
Molecular FormulaC20H19N3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shpilka Protein (CAS 141443-10-9): A Historically Significant De Novo Designed Beta-Sandwich Scaffold for Computational Protein Engineering Research


Shpilka protein (CAS 141443-10-9) is a computationally de novo designed protein first reported in 1992 by Sander et al. at the European Molecular Biology Laboratory (EMBL) [1]. It belongs to the class of fully artificial, non-natural proteins generated through rational computational design. Shpilka was conceived as an all-beta scaffold: a sandwich of two four-stranded antiparallel β-sheets, intentionally constructed to serve as a minimalist platform for exploring sequence-stability relationships and loop topology variations [1]. Unlike natural beta-sandwich proteins (e.g., immunoglobulins, fibronectin type III domains) or later-generation designed proteins, Shpilka was optimized purely for topological novelty and design-method validation, not for any biochemical function, binding activity, or therapeutic application. Its molecular formula is reported as C423H706N122O140S4 with a theoretical molecular weight of approximately 9.5 kDa [2]. The design was placed in the public domain as a set of three-dimensional coordinates and an amino acid sequence, with the authors explicitly inviting experimental verification, which has not been documented in the peer-reviewed literature as of 2026 [1].

Why Generic Beta-Sandwich Proteins Cannot Substitute for Shpilka (CAS 141443-10-9) in Computational Protein Design Benchmarking Studies


Shpilka occupies a unique position as one of the earliest publicly archived, fully de novo designed beta-sandwich proteins produced during the foundational era of computational protein design [1]. In-class alternatives such as natural beta-sandwich domains (e.g., fibronectin type III, immunoglobulin variable domains, or gamma-crystallin) possess billions of years of evolutionary optimization for stability, solubility, and function – properties that fundamentally confound their use as neutral scaffolds for design methodology validation [1]. Later-generation designed beta-sheet proteins (e.g., Top7, or Rosetta-designed all-beta proteins post-2003) benefit from two additional decades of force-field refinement and vastly superior computing resources, making them unsuitable as historical baselines [1]. The closest comparators – the four other proteins from the same 1992 EMBL workshop (Grendel, Fingerclasp, Leather, Aida) – each have fundamentally different folds (four-helix bundle, interdigitating β-β-α dimer, antibody surface, minimal NAD-binding domain) and thus cannot serve as topological equivalents [1]. Substituting any of these for Shpilka in studies tracing the evolution of beta-sheet design principles or benchmarking legacy design algorithms against modern methods would introduce confounding structural variables that invalidate comparative analysis.

Quantitative Differentiation Evidence for Shpilka Protein (CAS 141443-10-9) Relative to Closest Analogs


Topological Uniqueness: Strand and Sheet Architecture of Shpilka Versus Co-Designed EMBL Workshop Proteins

Among the five proteins designed during the 1992 EMBL workshop, Shpilka is the sole all-beta-sandwich architecture, consisting of two four-stranded antiparallel β-sheets [1]. Grendel is a four-helix bundle (all-alpha), Fingerclasp is a mixed α/β dimer of interdigitating β-β-α units, Leather is an α/β Rossmann-like NAD-binding domain, and Aida is a surface patch design on a pre-existing scaffold [1]. This makes Shpilka uniquely suited as a reference for evaluating computational beta-sheet design algorithms, as it is the only workshop design with a pure beta topology uncomplicated by helical or mixed elements. Beta-sheet design remains disproportionately challenging relative to helical protein design due to the non-local nature of strand pairing and increased aggregation propensity [1].

de novo protein design beta-sandwich topology computational structural biology

Design Intent: Shpilka as a Loop Topology Variation Scaffold Versus Function-Oriented Workshop Comparators

Shpilka was explicitly designed as 'a scaffold on which to explore variations in loop topology,' whereas the four co-designed proteins each had distinct functional or structural objectives that constrain their use as generic loop-variation platforms [1]. Grendel was designed as a membrane anchor for fusion to water-soluble domains; Fingerclasp was designed to explore a minimal 'handshake' dimerization motif; Aida was intended as a specific antibody binding surface for flavodoxin; and Leather was extracted from a larger protein as a minimal NAD-binding domain [1]. Shpilka's design specification – a structurally self-contained beta-sandwich with variable loops – provides an architecture where loop modifications can be studied without disrupting a functional binding site, dimer interface, or membrane-interaction surface. No quantitative loop-diversity experimental data are available, as the design was never experimentally realized.

loop engineering protein scaffold design sequence-stability relationship

Public Domain Archival Status and Coordinate Availability for Algorithmic Benchmarking

Shpilka's 3D coordinates, full amino acid sequence, and analytical results were explicitly placed in the public domain by the EMBL design team in 1992, with the stated purpose of enabling 'scrutiny, improvement, and possible experimental verification' [1]. This distinguishes Shpilka from many early computational protein designs that were not publicly archived with full coordinate sets. The availability of the original 1992 coordinate set, generated using early-generation force fields and design tools, provides a historically fixed reference point for retrospective benchmarking of modern protein design algorithms. In principle, a researcher can re-evaluate Shpilka's sequence using contemporary tools (e.g., Rosetta, AlphaFold2, ESMFold) and directly quantify the improvement in predicted stability metrics attributable to 30+ years of algorithmic progress, using the original 1992 coordinates as the baseline.

protein design benchmarking 3D coordinate datasets computational method validation

Research Application Scenarios Where Shpilka Protein (CAS 141443-10-9) Offers Defensible Selection Rationale


Historical Benchmarking of Beta-Sheet Protein Design Algorithms Using Early-1990s Coordinate Baselines

Research groups developing or validating computational protein design algorithms can use Shpilka's 1992 coordinate set (obtained from the original authors or reconstructed from the published sequence and topology) as a fixed historical reference for benchmarking. By comparing stability predictions, folding free energy estimates, or sequence-recovery metrics generated by modern tools against the original 1992 design specifications, researchers can quantitatively demonstrate algorithmic improvements over a 30+ year timescale [1]. The all-beta topology provides a particularly stringent test case, as beta-sheet design remains more challenging than helical protein design due to the non-local nature of strand pairing [1].

Computational Loop Engineering Studies Using a Topologically Neutral Beta-Sandwich Scaffold

Shpilka was explicitly designed as a scaffold for exploring loop topology variations, without any functional binding site, catalytic residue, or dimerization interface that would constrain loop modifications [1]. Computational protein engineers can use Shpilka's beta-sandwich framework as a starting point for in silico loop grafting, loop-length variation studies, or loop-sequence optimization experiments, where the absence of functional constraints means that observed stability changes can be attributed solely to loop properties rather than to disruption of binding or activity [1].

Pedagogical Use in Computational Structural Biology and Protein Design Courses

As one of the earliest publicly documented examples of fully de novo protein design from a landmark EMBL workshop, Shpilka serves as an educational case study in the history and evolution of computational protein design [1]. Instructors can use Shpilka's design to illustrate fundamental challenges in beta-sheet design, the limitations of early-1990s force fields, and the progression from purely structural design (no function) to modern functional de novo protein design. The availability of all five workshop designs (Shpilka, Grendel, Fingerclasp, Leather, Aida) provides a complete comparative teaching set spanning different fold classes [1].

Retrospective Target for Experimental Verification Studies in De Novo Protein Design

The original authors explicitly stated that Shpilka was placed in the public domain for 'possible experimental verification' [1]. As of 2026, no experimental characterization (expression, purification, biophysical analysis, or structural determination) of Shpilka has been reported in the peer-reviewed literature. A research group undertaking the first experimental realization of Shpilka would contribute a valuable missing dataset to the protein design field, potentially quantifying actual versus predicted stability, solubility, and structural fidelity – data that would serve as a unique comparator against later experimentally validated designed proteins such as Top7 (Kuhlman et al., 2003) [1].

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